molecular formula C6H10ClN3O B13521364 3-(3-Amino-4-chloro-1h-pyrazol-1-yl)propan-1-ol

3-(3-Amino-4-chloro-1h-pyrazol-1-yl)propan-1-ol

Cat. No.: B13521364
M. Wt: 175.61 g/mol
InChI Key: XXLNKXBUJVUJCC-UHFFFAOYSA-N
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Description

3-(3-Amino-4-chloro-1h-pyrazol-1-yl)propan-1-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of an amino group, a chloro substituent, and a hydroxyl group attached to a propanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-4-chloro-1h-pyrazol-1-yl)propan-1-ol typically involves the reaction of 3-amino-4-chloropyrazole with an appropriate propanol derivative. One common method involves the nucleophilic substitution reaction where the amino group of the pyrazole reacts with a halogenated propanol under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-4-chloro-1h-pyrazol-1-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The chloro substituent can be reduced to a hydrogen atom.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a dechlorinated product.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-(3-Amino-4-chloro-1h-pyrazol-1-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Amino-4-chloro-1h-pyrazol-1-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro substituents can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Amino-4-bromo-1h-pyrazol-1-yl)propan-1-ol
  • 3-(3-Amino-4-fluoro-1h-pyrazol-1-yl)propan-1-ol
  • 3-(3-Amino-4-methyl-1h-pyrazol-1-yl)propan-1-ol

Uniqueness

3-(3-Amino-4-chloro-1h-pyrazol-1-yl)propan-1-ol is unique due to the presence of the chloro substituent, which can significantly influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Biological Activity

3-(3-Amino-4-chloro-1H-pyrazol-1-yl)propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, and presents relevant data from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H10ClN3OC_6H_{10}ClN_3O, with a molecular weight of approximately 175.62 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. In vitro tests have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various pyrazole derivatives, including those similar to this compound. The compounds were tested at a concentration of 100 µM for 24 hours using an MTT assay. The results indicated that:

CompoundViability (%)Remarks
Control (Cisplatin)30Standard chemotherapeutic
Compound A (similar structure)66Moderate activity
Compound B (4-Chlorophenyl substitution)64Enhanced activity

These findings suggest that modifications in the pyrazole structure can significantly affect anticancer efficacy, and further research is warranted to explore the specific mechanisms involved.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are also noteworthy. Compounds similar to this compound have been screened against multidrug-resistant strains of bacteria.

Case Study: Antimicrobial Screening

In a recent evaluation, several pyrazole derivatives were tested against clinically significant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA):

CompoundMinimum Inhibitory Concentration (MIC, µg/mL)Activity
Control (Vancomycin)2Standard antibiotic
Compound C (with amino group)>64No activity
Compound D (with halogen substitution)32Moderate activity

These results demonstrate that while some derivatives exhibit promising antimicrobial activity, others may lack efficacy against resistant strains. This highlights the need for structural optimization to enhance biological effectiveness.

Properties

Molecular Formula

C6H10ClN3O

Molecular Weight

175.61 g/mol

IUPAC Name

3-(3-amino-4-chloropyrazol-1-yl)propan-1-ol

InChI

InChI=1S/C6H10ClN3O/c7-5-4-10(2-1-3-11)9-6(5)8/h4,11H,1-3H2,(H2,8,9)

InChI Key

XXLNKXBUJVUJCC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCCO)N)Cl

Origin of Product

United States

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